N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide
Description
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide is a structurally complex organic compound featuring multiple functional groups, including an azo (-N=N-) linkage, sulfonamide (-SO₂-NH-), acetamide (-NH-CO-CH₃), and diethylamino (-N(CH₂CH₃)₂) substituents. These groups collectively contribute to its unique physicochemical and biological properties.
The azo group, a hallmark of this compound, is known for its redox activity and role in colorant chemistry, while the sulfonamide moiety enhances binding to biological targets like enzymes or receptors .
Properties
CAS No. |
66543-04-2 |
|---|---|
Molecular Formula |
C20H25N5O4S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[2-[[4-(acetylsulfamoyl)phenyl]diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C20H25N5O4S/c1-5-25(6-2)17-9-12-19(20(13-17)21-14(3)26)23-22-16-7-10-18(11-8-16)30(28,29)24-15(4)27/h7-13H,5-6H2,1-4H3,(H,21,26)(H,24,27) |
InChI Key |
WADCGQGEVMAPLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide typically involves a multi-step process:
Diazotization: The starting material, 2-(Acetylamino)-4-(diethylamino)aniline, is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzenesulfonamide to form the azo compound.
Acetylation: The final step involves acetylation of the sulfonamide group to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines.
Scientific Research Applications
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may also play a role in its activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
(a) N-{4-[(Acetylamino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide ()
- Similarities : Shares the sulfonamide and acetamide core.
- Differences: Lacks the azo group and diethylamino substituent.
- Impact: The absence of the azo linkage reduces redox activity, while the methoxyphenoxy group may alter pharmacokinetics (e.g., metabolism) .
(b) (E)-2-((4-Chlorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)acetamide ()
- Similarities : Contains both sulfonamide and azo groups.
- Differences: Features a chlorophenyl substituent instead of diethylamino and acetylamino groups.
Functional Group Variations
(a) N-(4-sulfamoylphenyl)acetamide ()
- Similarities : Sulfonamide and acetamide backbone.
- Differences: No azo or diethylamino groups.
- Impact : Simpler structure may result in lower biological activity due to reduced binding diversity .
(b) N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide ()
- Similarities : Acetamide core with aromatic substituents.
- Differences : Halogenated (Br, F) and methyl groups replace the azo-sulfonamide system.
Data Table: Key Comparisons
| Compound Name | Functional Groups | Unique Features | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | Azo, sulfonamide, diethylamino | Redox activity, enhanced solubility | Antimicrobial, enzyme inhibition | N/A |
| N-{4-[(Acetylamino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide | Sulfonamide, methoxyphenoxy | Improved metabolic stability | Anticancer, anti-inflammatory | |
| (E)-2-((4-Chlorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)acetamide | Azo, sulfonamide, chloro | Electrophilic reactivity | Dye synthesis, photodynamic | |
| N4-Acetylsulfacetamide | Sulfonamide, acetamide | Antitubercular target specificity | Antitubercular |
Biological Activity
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide, with the CAS number 66543-04-2, is a complex azo compound characterized by its unique molecular structure, which includes an azo group (-N=N-) linked to a sulfonamide moiety. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 431.5 g/mol
- Density : 1.27 g/cm³
- IUPAC Name : N-[2-[[4-(acetylsulfamoyl)phenyl]diazenyl]-5-(diethylamino)phenyl]acetamide
The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. The azo group can undergo reduction to form reactive intermediates that may interact with DNA or proteins, potentially leading to cytotoxic effects. Additionally, the sulfonamide group may influence enzyme activity, contributing to its biological effects.
Antimicrobial Activity
Research has indicated that azo compounds can exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives possess activity against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, a critical pathway for bacterial growth.
Anticancer Properties
This compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
